2-Dimethylaminomethyl-benzylamine dihydrobromide
Overview
Description
2-Dimethylaminomethyl-benzylamine dihydrobromide is a chemical compound with the molecular formula C10H18Br2N2 and a molecular weight of 326.07 g/mol . This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylaminomethyl-benzylamine dihydrobromide typically involves the reaction of benzylamine with formaldehyde and dimethylamine, followed by treatment with hydrobromic acid to form the dihydrobromide salt . The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Commonly used solvents include ethanol or methanol.
Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Batch or continuous reactors: To ensure efficient mixing and reaction.
Purification steps: Including crystallization or recrystallization to obtain the pure dihydrobromide salt.
Chemical Reactions Analysis
Types of Reactions
2-Dimethylaminomethyl-benzylamine dihydrobromide undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it to secondary or primary amines.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including alkyl halides or acyl chlorides.
Major Products Formed
Amine oxides: From oxidation reactions.
Secondary or primary amines: From reduction reactions.
Substituted benzylamines: From nucleophilic substitution reactions.
Scientific Research Applications
2-Dimethylaminomethyl-benzylamine dihydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Dimethylaminomethyl-benzylamine dihydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway involved. The molecular targets and pathways include:
Enzyme inhibition: By binding to the active site of enzymes, it can inhibit their activity.
Receptor binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler amine with similar reactivity but lacking the dimethylamino group.
Dimethylbenzylamine: Contains a dimethylamino group but differs in its overall structure and reactivity.
N,N-Dimethylbenzylamine: Similar in structure but with different functional groups and reactivity.
Uniqueness
2-Dimethylaminomethyl-benzylamine dihydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
[2-[(dimethylamino)methyl]phenyl]methanamine;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2BrH/c1-12(2)8-10-6-4-3-5-9(10)7-11;;/h3-6H,7-8,11H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPMIIZULDYLLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1CN.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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